N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS2/c19-15(9-1-3-11-13(5-9)20-7-16-11)18-10-2-4-12-14(6-10)21-8-17-12/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBFGVFXGEHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)N=CS4)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with appropriate reagents to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide, exhibit notable antimicrobial activity. A study highlighted that benzothiazole derivatives demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 15.6 to 125 µg/mL against E. coli and C. albicans . The compound's structure allows for interaction with microbial targets, enhancing its efficacy compared to standard antibiotics like ampicillin and streptomycin .
Anticancer Activity
The benzothiazole scaffold is prevalent in numerous anticancer agents. Compounds containing the benzo[d]thiazole nucleus have been investigated for their ability to inhibit cancer cell proliferation. For instance, some derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells . The structural modifications on the benzothiazole ring can significantly influence the compound's cytotoxicity and selectivity towards cancer cells.
Neuroprotective Effects
this compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Compounds within this class have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity . The mechanism of action often involves modulation of neurotransmitter systems, particularly GABAergic pathways .
Structural Characteristics
The structural integrity of this compound is essential for its biological activity. Crystallographic studies reveal that the compound exhibits unique supramolecular aggregation patterns due to hydrogen bonding and π-π stacking interactions between the aromatic rings . These interactions not only influence solubility but also affect the compound's biological interactions.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, several benzothiazole derivatives were tested against resistant strains of bacteria and fungi. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited superior antimicrobial properties compared to traditional antibiotics . The study emphasized the potential for developing new therapeutic agents based on these findings.
Case Study 2: Neuroprotective Properties
A series of experiments evaluated the neuroprotective effects of various benzothiazole derivatives in animal models of ALS. The results demonstrated that these compounds could significantly reduce neuronal loss and improve motor function, highlighting their therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . The compound may also interact with other cellular targets, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides: Exhibits anti-inflammatory properties and is used in drug development.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other similar compounds.
Biological Activity
N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides an in-depth examination of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a dual benzothiazole structure, which enhances its biological activity. The compound is synthesized as a building block for more complex heterocyclic compounds and exhibits potential as a therapeutic agent against various diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to bacterial cell death.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against a variety of pathogens. The compound has shown potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 | |
| Escherichia coli | 0.03 | |
| Streptococcus pneumoniae | 0.06 | |
| Acinetobacter baumannii | 0.014 |
In particular, derivatives of this compound have been reported to exhibit greater antibacterial potency compared to reference drugs such as ampicillin and streptomycin .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. It has been found to reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial activity of various derivatives of benzothiazole compounds, including this compound. The study concluded that certain derivatives exhibited significant inhibitory effects on bacterial DNA gyrase, with IC50 values ranging from 0.0033 to 0.046 µg/mL against E. coli strains .
- Anti-tubercular Activity : In another study focusing on tuberculosis, this compound was evaluated for its ability to inhibit mycobacterial growth. The compound's mechanism involved targeting essential enzymes in the bacterial cell wall synthesis pathway .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the benzothiazole rings can significantly influence its potency and selectivity towards various biological targets.
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Nitro substitution | Increased potency against S. aureus |
| Thienyl group introduction | Enhanced inhibitory activity |
| Alkyl chain variations | Altered solubility and bioavailability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide derivatives?
- Answer: The compound and its analogs are typically synthesized via carbodiimide-mediated coupling (e.g., EDC or DCC) in polar aprotic solvents like DMF or DCM. For example, 2-acetamido-substituted derivatives are prepared by reacting sulfonamide intermediates with activated carboxylic acids using HOBt/DMAP as coupling agents . Purification often involves column chromatography with gradients of DCM:MeOH or EtOAC:Hex .
Q. Which analytical techniques are critical for characterizing benzothiazole carboxamide derivatives?
- Answer:
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent integration.
- HPLC assesses purity (>95% typically required for biological testing) .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography resolves ambiguous structures, as seen in fused heterocyclic systems .
Q. What preliminary biological assays are used to screen benzothiazole carboxamides for activity?
- Answer:
- Antiproliferative assays (e.g., MTT against cancer cell lines like HepG2 or HCT116) .
- Enzyme inhibition studies (e.g., pteridine reductase-1 for antiparasitic activity) .
- Microplate-based screening for antimicrobial activity (e.g., E. coli capsule biogenesis inhibition) .
Advanced Research Questions
Q. How can structural modifications enhance the selectivity of benzothiazole carboxamides for specific biological targets?
- Answer:
- Substituent engineering : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-chlorophenyl position improve BRAF<sup>V600E</sup> inhibition .
- Linker optimization : Replacing rigid piperidine with flexible diamines (e.g., 1,3-diaminopropane) enhances Hsp90 C-terminal binding .
- Pharmacophore modeling : Align steric/electronic properties with target active sites (e.g., CSF-1R kinase) .
Q. What experimental strategies resolve contradictions in antiproliferative data across structurally similar derivatives?
- Answer:
- Dose-response profiling : Establish IC50 values under standardized conditions (e.g., 72-hour incubation) .
- Off-target screening : Use kinase profiling panels to rule out non-specific effects .
- Cellular uptake studies : Quantify intracellular accumulation via LC-MS to correlate with activity .
Q. How can researchers elucidate the mitochondrial apoptosis pathway activation by benzothiazole derivatives?
- Answer:
- Flow cytometry : Measure Annexin V/PI staining to confirm apoptosis .
- Western blotting : Track Bax/Bcl-2 ratio and caspase-3 cleavage .
- Mitochondrial membrane potential assays : Use JC-1 dye to detect depolarization .
Methodological Notes
- Synthetic Yield Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields (>80%) .
- Data Reproducibility : Validate purity via orthogonal methods (e.g., NMR + HPLC) to avoid batch-to-batch variability .
- In Silico Tools : Employ molecular docking (AutoDock Vina) to predict binding modes before costly synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
